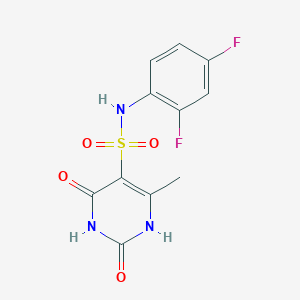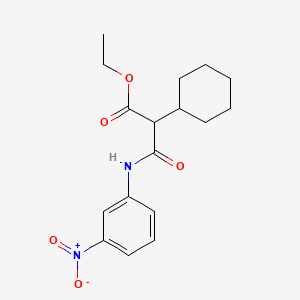
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a nitroaniline moiety, and an oxopropanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate typically involves a multi-step process:
Formation of the Nitroaniline Intermediate: The starting material, 3-nitroaniline, is prepared through the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Cyclohexylation: The nitroaniline intermediate undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-cyclohexyl-3-nitroaniline.
Esterification: The final step involves the esterification of 2-cyclohexyl-3-nitroaniline with ethyl 3-oxopropanoate in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Hydrolysis: 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-cyclohexyl-3-(4-nitroanilino)-3-oxopropanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
Ethyl 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate: The amino derivative, which has different chemical properties and reactivity due to the presence of the amino group instead of the nitro group.
Ethyl 2-cyclohexyl-3-(3-methoxyanilino)-3-oxopropanoate: The methoxy derivative, which may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-2-24-17(21)15(12-7-4-3-5-8-12)16(20)18-13-9-6-10-14(11-13)19(22)23/h6,9-12,15H,2-5,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBUKQHNLJYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
![N-[2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5168812.png)
![(2Z)-2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)
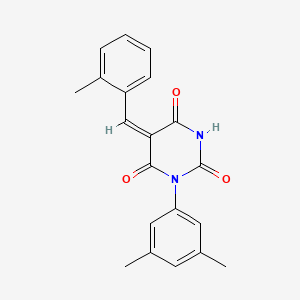
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
![Butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)
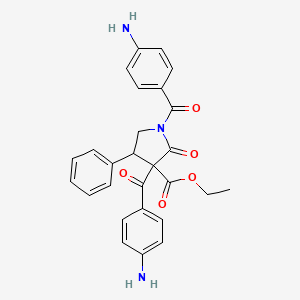
![1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5168845.png)
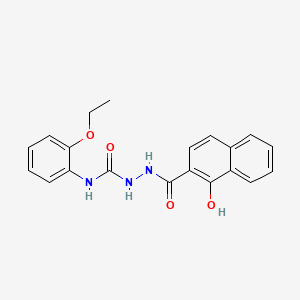
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![(5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5168870.png)
